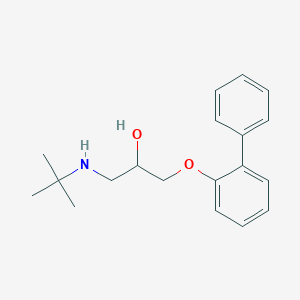

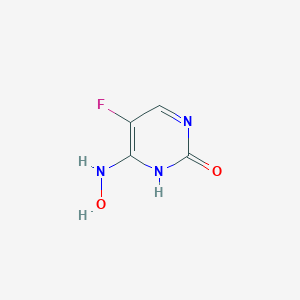

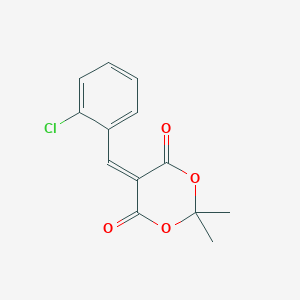

![molecular formula C13H16O3 B098195 1-[4-(氧杂-2-基氧基)苯基]乙酮 CAS No. 16162-69-9](/img/structure/B98195.png)

1-[4-(氧杂-2-基氧基)苯基]乙酮

描述

The compound "1-[4-(Oxan-2-yloxy)phenyl]ethanone" is a chemical entity that can be associated with a variety of organic compounds characterized by the presence of an oxan-2-yloxy group attached to a phenyl ring which is further connected to an ethanone moiety. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related functional groups and structural motifs. These insights can be extrapolated to hypothesize about the synthesis, molecular structure, chemical reactions, and physical and chemical properties of "1-[4-(Oxan-2-yloxy)phenyl]ethanone".

Synthesis Analysis

The synthesis of related compounds typically involves the formation of key functional groups and the establishment of the desired molecular framework. For instance, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime involves the use of piperonal and is characterized by various spectroscopic techniques . Similarly, the synthesis of other phenyl ethanone derivatives, such as those reported in the papers, may involve multistep synthetic routes, including the formation of oxime, Schiff bases, and the use of Ullmann reactions . These methods could potentially be adapted for the synthesis of "1-[4-(Oxan-2-yloxy)phenyl]ethanone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of phenyl ethanone derivatives is often elucidated using techniques such as single-crystal X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations . These studies reveal the geometry, electronic structure, and intermolecular interactions of the compounds. For example, the crystal structure analysis of a related compound showed the formation of supramolecular frameworks through hydrogen bonds and π-π stacking interactions . The molecular structure of "1-[4-(Oxan-2-yloxy)phenyl]ethanone" would likely exhibit similar features, with the oxan-2-yloxy group influencing the overall molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of phenyl ethanone derivatives can be influenced by the substituents present on the phenyl ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's participation in various chemical reactions, such as nucleophilic and electrophilic attacks . The molecular electrostatic potential study of one such compound indicated possible sites for electrophilic and nucleophilic attacks . "1-[4-(Oxan-2-yloxy)phenyl]ethanone" would similarly have reactive sites that could be involved in chemical transformations, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl ethanone derivatives, such as their optical and thermal properties, are crucial for their potential applications. These properties can be studied using UV-visible spectroscopy, thermal analysis, and Raman spectroscopy . For example, the transparency in the visible region and thermal stability of a compound were determined by UV-visible and thermal analysis, respectively . The physical and chemical properties of "1-[4-(Oxan-2-yloxy)phenyl]ethanone" would be expected to be influenced by its molecular structure, with the oxan-2-yloxy group contributing to its unique characteristics.

科学研究应用

合成和表征:一种与1-[4-(氧杂-2-基氧基)苯基]乙酮密切相关的 novel 杂环化合物被合成和表征,展示了此类化合物在材料科学中的用途。该化合物显示出有希望的光学和热学性质,表明其在各种应用中的潜力 (Shruthi et al., 2019)。

光致去除保护基团:对用于羧酸的光致去除保护基团的研究引入了新化合物,包括与1-[4-(氧杂-2-基氧基)苯基]乙酮相关的化合物。这些化合物在光解时促进酸的受控释放,突出了它们在合成化学中的相关性 (Atemnkeng et al., 2003)。

杀菌活性:合成了含有与1-[4-(氧杂-2-基氧基)苯基]乙酮相似的结构的衍生物,并对其杀菌活性进行了测试。一种化合物对玉米赤霉菌表现出中等活性,表明其在农业上的潜在应用 (Liu et al., 2012)。

抗菌活性:合成了与1-[4-(氧杂-2-基氧基)苯基]乙酮在结构上相关的化合物,并对其抗菌活性进行了评估。这项研究有助于开发新的抗菌剂 (Dave et al., 2013)。

手性催化:涉及类似于1-[4-(氧杂-2-基氧基)苯基]乙酮的化合物的研究探索了氧杂-迈克尔加成反应中的手性催化。这突出了该化合物在立体选择性合成中的相关性 (Chang et al., 2008)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-[4-(oxan-2-yloxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10(14)11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h5-8,13H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSIJJWHNJBMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464394 | |

| Record name | 4'-Tetrahydropyranyloxy-acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16162-69-9 | |

| Record name | 4'-Tetrahydropyranyloxy-acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

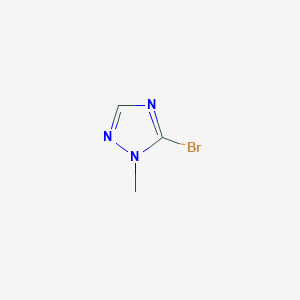

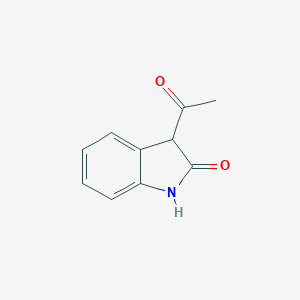

![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B98133.png)

![1-Cbz-[1,4]diazepan-5-one](/img/structure/B98139.png)